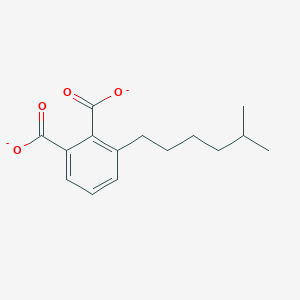
3-(5-Methylhexyl)phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Methylhexyl)phthalate is a phthalate ester, a class of compounds widely used as plasticizers to increase the flexibility and durability of plastics. Phthalates are esters of phthalic acid and are commonly found in a variety of consumer products, including cosmetics, personal care products, and food packaging .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methylhexyl)phthalate typically involves the esterification of phthalic anhydride with 5-methylhexanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to ensure optimal yield and purity. The product is then subjected to various purification steps, including filtration, distillation, and drying, to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Methylhexyl)phthalate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid and other oxidation products.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce phthalic acid and 5-methylhexanol.
Substitution: The ester group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Phthalic acid and other oxidation products.
Hydrolysis: Phthalic acid and 5-methylhexanol.
Substitution: Products vary based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(5-Methylhexyl)phthalate has several scientific research applications, including:
Chemistry: Used as a plasticizer in the synthesis of polymers and other materials.
Biology: Studied for its effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential health effects, including toxicity and metabolic pathways.
Industry: Used in the production of flexible plastics, coatings, and adhesives .
Wirkmechanismus
The mechanism of action of 3-(5-Methylhexyl)phthalate involves its interaction with various molecular targets and pathways. As an endocrine disruptor, it can interfere with hormone synthesis, transport, and metabolism. It binds to nuclear receptors, such as the estrogen receptor, and can modulate gene expression and cellular functions. This interaction can lead to various health effects, including reproductive and developmental toxicity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2-ethylhexyl)phthalate (DEHP)
- Diisononyl phthalate (DiNP)
- Diisodecyl phthalate (DiDP)
- Diethyl phthalate (DEP)
- Dimethyl phthalate (DMP)
- Dibutyl phthalate (DBP)
Uniqueness
3-(5-Methylhexyl)phthalate is unique due to its specific alkyl chain structure, which imparts distinct physical and chemical properties. This uniqueness makes it suitable for specific applications where other phthalates may not be as effective. Its molecular structure also influences its interaction with biological systems, contributing to its distinct toxicological profile .
Eigenschaften
Molekularformel |
C15H18O4-2 |
|---|---|
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
3-(5-methylhexyl)phthalate |
InChI |
InChI=1S/C15H20O4/c1-10(2)6-3-4-7-11-8-5-9-12(14(16)17)13(11)15(18)19/h5,8-10H,3-4,6-7H2,1-2H3,(H,16,17)(H,18,19)/p-2 |
InChI-Schlüssel |
GOKCBMCFKRKHRN-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)CCCCC1=C(C(=CC=C1)C(=O)[O-])C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


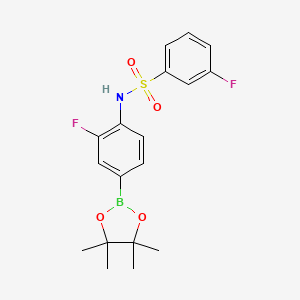

![(Z)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B12340251.png)
![[(3Z,10R,13S,17R)-3-acetyloxyimino-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12340260.png)
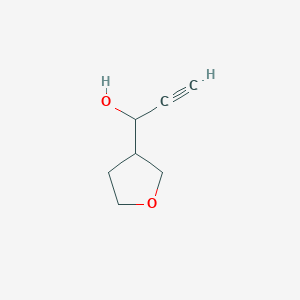
![[(E)-1,3-dihydroxyoctadec-4-en-2-yl]imino-iminoazanium](/img/structure/B12340272.png)
![2-Pyrrolidinone, 5-[(5'-chloro-2'-fluoro[1,1'-biphenyl]-4-yl)methyl]-3-(hydroxymethyl)-3-methyl-, (3S,5R)-](/img/structure/B12340276.png)
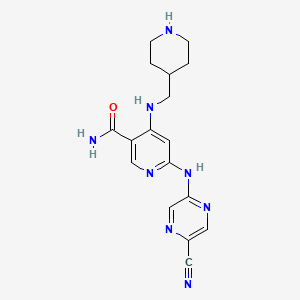

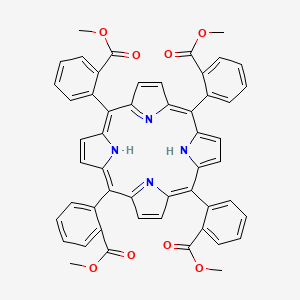
![(E)-2-methyl-4-oxo-6-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-5-enoic acid](/img/structure/B12340303.png)
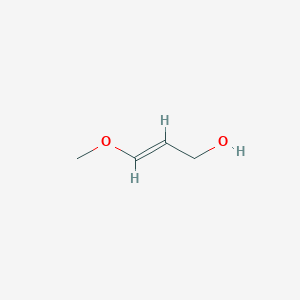
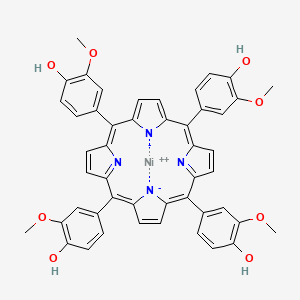
![1-[1-(Cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one](/img/structure/B12340332.png)
